2-(2-Chloroethoxy)ethyl thiocyanate
Description
2-(2-Chloroethoxy)ethyl thiocyanate is a chlorinated thiocyanate derivative characterized by a chloroethoxyethyl backbone linked to a thiocyanate (-SCN) group. For instance, and describe the use of 2-[2-(2-chloroethoxy)ethoxy]ethanol in glycosylation reactions, where subsequent treatment with potassium thioacetate yields thioacetate intermediates. Deacetylation or further modification of these intermediates may lead to thiocyanate derivatives, suggesting a role in pharmaceutical or agrochemical synthesis . The compound’s structure combines the reactivity of the thiocyanate group with the ether and chloroalkyl functionalities, influencing its physicochemical and toxicological profiles.
Properties
CAS No. |
55982-45-1 |
|---|---|
Molecular Formula |
C5H8ClNOS |
Molecular Weight |
165.64 g/mol |
IUPAC Name |
2-(2-chloroethoxy)ethyl thiocyanate |
InChI |
InChI=1S/C5H8ClNOS/c6-1-2-8-3-4-9-5-7/h1-4H2 |
InChI Key |
IQJWXYSVLWVEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC#N)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)ethyl thiocyanate typically involves the reaction of 2-(2-Chloroethoxy)ethanol with thiocyanate salts. One common method is to react 2-(2-Chloroethoxy)ethanol with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)ethyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The thiocyanate group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used, often in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products may include 2-(2-Hydroxyethoxy)ethyl thiocyanate or 2-(2-Aminoethoxy)ethyl thiocyanate.
Oxidation Reactions: Products can include sulfonates or sulfoxides, depending on the extent of oxidation.
Reduction Reactions: Products may include thiols or other reduced forms of the original compound.
Scientific Research Applications
2-(2-Chloroethoxy)ethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiocyanate-containing compounds.
Biology: The compound is used in biochemical studies to investigate the role of thiocyanates in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)ethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, where it replaces other functional groups in target molecules. This reactivity is exploited in various chemical and biochemical applications.
Comparison with Similar Compounds
Structural Analogs and Functional Group Impact
Key structural analogs include:
- Ethyl thiocyanate (CAS 542-90-5) : A simpler thiocyanate with an ethyl group. Its molecular weight (87.14 g/mol) is lower than 2-(2-chloroethoxy)ethyl thiocyanate, which likely exceeds 170 g/mol due to the chloroethoxyethyl chain. Ethyl thiocyanate is used in organic synthesis and as a pesticide intermediate .
- 2-(2-Butoxyethoxy)ethyl thiocyanate: Features a butoxyethoxyethyl chain instead of chloroethoxyethyl.
- 2-oxo-2-(2-thienyl)ethyl thiocyanate (CID 4000219) : Incorporates a thiophene ring and ketone group, introducing aromaticity and electrophilic reactivity absent in this compound .
Functional Group Comparison :
- Thiocyanate (-SCN) : Common to all analogs, this group confers nucleophilic and metal-binding properties.
- Chloroethoxyethyl vs.
Physicochemical Properties
Notes:
- The chloroethoxyethyl group in this compound likely reduces volatility compared to ethyl thiocyanate, aligning with trends in glycol ether derivatives .
- Thiocyanates with longer alkyl chains (e.g., butoxyethoxyethyl) exhibit lower aqueous solubility, impacting their environmental mobility .
Reactivity Differences :
- The chlorine atom in this compound may participate in nucleophilic substitution reactions, enabling covalent bonding with biomolecules or polymers, a feature absent in non-halogenated analogs .
- Aromatic thiocyanates (e.g., 2-oxo-2-(2-thienyl)ethyl thiocyanate) exhibit UV activity and conjugation properties useful in photochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
